molecular formula C13H11NO6S B126136 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate CAS No. 343934-41-8

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate

Cat. No. B126136
CAS RN: 343934-41-8
M. Wt: 309.3 g/mol
InChI Key: RNEGCBKQENAPPA-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate is a chemical compound with the molecular formula C13H11NO6S . It has an average mass of 309.294 Da and a monoisotopic mass of 309.030701 Da .


Molecular Structure Analysis

The molecular structure of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The molecular weight of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate is 309.3 g/mol.

Scientific Research Applications

Monoclonal Antibody Production

This compound has been identified as a potential enhancer for monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures . It was found to increase cell-specific antibody production, which is crucial for medication supply and medical cost reduction . The compound also influenced the glycosylation pattern of antibodies, which is a key quality attribute for therapeutic use.

Anticonvulsant Activity

In the search for new anticonvulsants, derivatives of this compound have shown promising results. They exhibited broad-spectrum activity in animal seizure models and displayed a favorable safety profile . This suggests potential applications in developing new treatments for epilepsy and related neurological disorders.

Pain Management

Some derivatives of “4-Vinylsulfonylbenzoic acid-NHS” have been effective in various pain models, including tonic pain and neuropathic pain models in mice . This indicates the compound’s utility in pain management research, potentially leading to new analgesic drugs.

Antibody-Drug Conjugation (ADC)

The compound serves as a linker with aldehyde functionality for ADCs . ADCs are a class of targeted cancer therapeutics that combine the specificity of antibodies with the potency of small molecule drugs, and linkers like “2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate” play a critical role in their stability and efficacy.

Metabolic Stability and Drug Development

The compound has shown high metabolic stability on human liver microsomes, which is an important consideration in drug development . Its derivatives have also demonstrated negligible hepatotoxicity and weak inhibition of cytochrome P450 isoforms, making them interesting candidates for further preclinical development.

Control of Glycosylation in Therapeutic Proteins

As mentioned earlier, this compound can affect the glycosylation of monoclonal antibodies. Glycosylation is a post-translational modification that can significantly impact the efficacy and safety of therapeutic proteins. Therefore, compounds like “4-Vinylsulfonylbenzoic acid-NHS” could be used to control glycosylation levels during protein production .

Mechanism of Action

While the specific mechanism of action for 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate is not available, similar compounds have been found to improve monoclonal antibody production in Chinese hamster ovary cell cultures .

Safety and Hazards

The safety data sheet for 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate indicates that it has an acute oral toxicity (Category 4), H302 .

Future Directions

The future directions for this compound could involve its use in the production of monoclonal antibodies, as similar compounds have been found to improve monoclonal antibody production . Further structural optimization of related compounds could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-ethenylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6S/c1-2-21(18,19)10-5-3-9(4-6-10)13(17)20-14-11(15)7-8-12(14)16/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEGCBKQENAPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624771
Record name 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate

CAS RN

343934-41-8
Record name 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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